

# Application Notes and Protocols for Preclinical Intranasal Administration of Opelconazole (PC945)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Opelconazole** (also known as PC945) is a novel investigational triazole antifungal agent specifically engineered for local administration to the lungs via inhalation.[1][2] Its primary indication is for the treatment and prevention of pulmonary fungal infections, most notably Invasive Aspergillosis (IA) caused by Aspergillus species.[3][4] In preclinical research, particularly in rodent models, intranasal instillation is a widely used and effective surrogate for nebulized inhalation to achieve direct lung deposition and evaluate the compound's local efficacy and pharmacokinetic profile.[1][5]

This document provides detailed application notes and protocols for administering **Opelconazole** intranasally in preclinical studies, focusing on pharmacokinetic (PK), efficacy, and safety assessments.

#### **Mechanism of Action**

Like other triazoles, **Opelconazole**'s antifungal activity stems from the targeted disruption of ergosterol synthesis, an essential component of the fungal cell membrane.[6][7] It selectively inhibits the fungal cytochrome P450 enzyme lanosterol  $14\alpha$ -demethylase (CYP51), which is critical for converting lanosterol to ergosterol.[6][8] The depletion of ergosterol and



accumulation of toxic sterol precursors compromises the structural integrity and fluidity of the fungal cell membrane, ultimately leading to fungal cell lysis and death.[6][9]



Click to download full resolution via product page

Caption: Opelconazole's mechanism of action in the fungal cell.

# **Application Note 1: Pharmacokinetic (PK) Profiling**

Objective: To characterize the biodistribution, lung retention, and systemic exposure of **Opelconazole** following intranasal administration in a preclinical rodent model. **Opelconazole** is designed for high lung retention and minimal systemic exposure.[3]

### **Key Preclinical PK Data**

Preclinical and early clinical studies have consistently demonstrated **Opelconazole**'s favorable pharmacokinetic profile, characterized by high and sustained lung concentrations with very low plasma levels.



| Parameter                                | Finding                                                                                         | Species/Model               | Citation |
|------------------------------------------|-------------------------------------------------------------------------------------------------|-----------------------------|----------|
| Lung vs. Plasma<br>Concentration         | Lung concentrations<br>were >2000-fold<br>higher than in plasma.                                | Animal Models<br>(Rat/Dog)  | [3][10]  |
| Potency vs. Standard of Care             | Showed >47-fold increased potency over the first-line standard-of-care in a murine model.       | Immunocompromised<br>Mouse  | [3]      |
| Systemic Exposure<br>(Single Dose)       | Geometric Mean<br>Cmax: 335 pg/mL;<br>Median Tmax: 4-5<br>hours after a 5 mg<br>inhaled dose.   | Humans (Mild<br>Asthma)     | [8][10]  |
| Drug-Drug Interaction<br>(DDI) Potential | Negligible risk of CYP-<br>mediated DDIs at<br>clinically relevant<br>plasma<br>concentrations. | In Vitro & Human<br>Phase 1 | [11]     |

## **Experimental Protocol: Murine PK Study**

- Animal Model:
  - Species: Male BALB/c mice, 6-8 weeks old.
  - Acclimatization: House animals for at least 7 days prior to the study with ad libitum access to food and water.
- Dosing Formulation:
  - Prepare a homogenous suspension of **Opelconazole** (PC945) in a suitable vehicle (e.g., saline with 0.5% Tween 80) to the desired concentration (e.g., 0.1 mg/mL).
  - Ensure the formulation is vortexed thoroughly before each administration.



#### Intranasal Administration:

- Anesthetize the mouse lightly using isoflurane.
- Position the mouse in a supine position.
- $\circ$  Using a calibrated micropipette, administer a total volume of 20-40  $\mu$ L of the **Opelconazole** suspension, applying half the volume to each nostril.
- Maintain the mouse in a head-up position for a brief period to ensure inhalation into the lungs.

#### Sample Collection:

- Establish terminal time points for sample collection (e.g., 1, 4, 8, 24, 48, and 72 hours post-dose), with n=3-5 mice per time point.
- At each time point, collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.
- Immediately following blood collection, perform a bronchoalveolar lavage (BAL) if required,
  or proceed to perfuse the lungs with saline and harvest the entire lung tissue.
- Snap-freeze lung tissue in liquid nitrogen and store at -80°C until analysis.

#### Bioanalysis:

- Homogenize lung tissue samples.
- Extract Opelconazole from plasma and lung homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
- Quantify Opelconazole concentrations using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

#### Data Analysis:

Calculate mean concentrations (± SD) for plasma and lung tissue at each time point.



- Determine key PK parameters such as Cmax, Tmax, and Area Under the Curve (AUC).
- Calculate the lung-to-plasma concentration ratio to demonstrate preferential lung retention.



Click to download full resolution via product page

**Caption:** General workflow for a preclinical pharmacokinetic study.

# **Application Note 2: Efficacy in an Invasive Pulmonary Aspergillosis (IPA) Model**

Objective: To evaluate the therapeutic efficacy of intranasally administered **Opelconazole** in reducing fungal burden and improving survival in an immunocompromised murine model of



IPA.

#### **Key Preclinical Efficacy Data**

**Opelconazole** has demonstrated potent, dose-dependent efficacy in preclinical models of aspergillosis.

| Efficacy Endpoint     | Finding                                                                              | Model                              | Citation |
|-----------------------|--------------------------------------------------------------------------------------|------------------------------------|----------|
| Fungal Burden         | Significantly reduced galactomannan levels in BAL fluid compared to vehicle control. | Neutropenic Mouse,<br>A. fumigatus | [5]      |
| Survival              | Improved survival rates in infected mice.                                            | Leukopenic Mouse, A. fumigatus     | [12]     |
| Combination Therapy   | Efficacy is enhanced when combined with systemic antifungal agents.                  | In Vitro / In Vivo                 | [5][13]  |
| Prophylactic Efficacy | Eradicated Aspergillus colonization in 100% of colonized patients (6/6).             | Human Phase 2 (Lung<br>Transplant) | [14]     |

# **Experimental Protocol: Murine IPA Efficacy Study**

- Animal Model and Immunosuppression:
  - Species: Male BALB/c mice, 6-8 weeks old.
  - Immunosuppression: Administer cyclophosphamide (e.g., 150 mg/kg, intraperitoneally) on days -2 and +3 relative to infection to induce neutropenia. A corticosteroid may also be used to increase susceptibility.[12]
- Infection:



- Culture Aspergillus fumigatus to generate conidia.
- On day 0, lightly anesthetize mice and instill a suspension of A. fumigatus conidia (e.g.,
  2.5 x 10<sup>5</sup> conidia in 20-40 μL of saline) via the intranasal route.
- Treatment Regimen:
  - Randomize mice into treatment groups (n=10-15 per group):
    - Group 1: Vehicle Control (intranasal)
    - Group 2: **Opelconazole** (e.g., 0.56 μ g/mouse, intranasal, once daily)[1]
    - Group 3: Systemic Comparator (e.g., Posaconazole, oral)
  - Initiate treatment 24 hours post-infection and continue for a defined period (e.g., 4 to 7 days).
- Efficacy Endpoints:
  - Survival: Monitor mice twice daily for morbidity and mortality for up to 14 days postinfection.
  - Fungal Burden (Terminal Endpoint):
    - At a pre-determined time point (e.g., 96 hours post-infection), euthanize a subset of animals from each group.
    - Harvest lungs and homogenize.
    - Quantify fungal load via quantitative PCR (qPCR) targeting fungal DNA or by plating serial dilutions to determine colony-forming units (CFUs).
  - Histopathology:
    - Fix lung lobes in 10% formalin.
    - Embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) and Grocott's
      Methenamine Silver (GMS) to visualize inflammation and fungal elements.[5]



- Data Analysis:
  - Compare survival curves between groups using the Log-rank (Mantel-Cox) test.
  - Analyze differences in fungal burden (log-transformed CFU or qPCR data) using an appropriate statistical test (e.g., ANOVA or Kruskal-Wallis test).



Click to download full resolution via product page

**Caption:** Workflow for a preclinical efficacy study in a murine IPA model.

# **Application Note 3: Safety and Tolerability**



Objective: To assess the local (respiratory) and systemic safety of repeat-dose intranasal **Opelconazole** administration.

## **Key Safety & Tolerability Data**

**Opelconazole** has been shown to be well-tolerated in both preclinical and clinical studies, a profile attributed to its minimal systemic exposure.

| Safety Parameter             | Finding                                                                                                    | Study Type    | Citation |
|------------------------------|------------------------------------------------------------------------------------------------------------|---------------|----------|
| General Tolerability         | Well-tolerated in both healthy subjects and those with mild asthma.                                        | Human Phase 1 | [8][10]  |
| Adverse Events (AEs)         | Drug-related AEs (cough, nausea) were mild/moderate and occurred in <7% of patients.                       | Human Phase 2 | [15]     |
| Treatment<br>Discontinuation | Discontinuation due to<br>AEs/DDIs was<br>significantly lower<br>than standard of care<br>(7.7% vs 27.3%). | Human Phase 2 | [15]     |
| Local (Lung)<br>Tolerability | No clinically significant changes in lung function observed.                                               | Human Phase 1 | [1]      |

# Experimental Protocol: 14-Day Repeat-Dose Safety Study

- Animal Model:
  - Species: Sprague-Dawley rats (one rodent species) and Beagle dogs (one non-rodent species) are typical for regulatory toxicology studies.



 Groups: Divide animals into a vehicle control group and at least two Opelconazole dose groups (low and high dose).

#### Administration:

- Administer the vehicle or **Opelconazole** suspension intranasally (rats) or via nebulized inhalation (dogs) once daily for 14 consecutive days.[10]
- In-Life Monitoring:
  - Conduct daily clinical observations (e.g., changes in posture, activity, respiration).
  - Record body weights twice weekly.
  - Perform detailed examinations weekly.
- Terminal Procedures:
  - On day 15, collect blood for hematology and clinical chemistry analysis.
  - Conduct a full necropsy, including organ weight measurements.
  - Preserve a comprehensive set of tissues, with a focus on the entire respiratory tract (nasal passages, larynx, trachea, lungs), in 10% neutral buffered formalin.
- Histopathology:
  - Perform microscopic examination of the preserved tissues, paying close attention to any signs of local irritation, inflammation, or other pathological changes in the respiratory tract and potential target organs.
- Data Analysis:
  - Compare body weight, organ weights, and clinical pathology parameters between control and dosed groups.
  - Report the incidence and severity of any microscopic findings.
  - Determine the No-Observed-Adverse-Effect Level (NOAEL).



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. PC945, a Novel Inhaled Antifungal Agent, for the Treatment of Respiratory Fungal Infections PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. pulmocide.com [pulmocide.com]
- 4. Pulmocide's inhaled antifungal shows promise in lung transplant patients [clinicaltrialsarena.com]
- 5. researchgate.net [researchgate.net]
- 6. What is Opelconazole used for? [synapse.patsnap.com]
- 7. Antifungal Ergosterol Synthesis Inhibitors StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Safety and nonclinical and clinical pharmacokinetics of PC945, a novel inhaled triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and clinical data demonstrate negligible risk of drug-drug interactions with opelconazole, a novel inhaled antifungal agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Efficacy of Antifungals against Aspergillus fumigatus: Value of Real-Time Bioluminescence Imaging PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pulmocide.com [pulmocide.com]
- 15. A recent study has highlighted the promising results of a new inhaled antifungal medication, opelconazole [synapse.patsnap.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Preclinical Intranasal Administration of Opelconazole (PC945)]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b2538439#administering-intranasal-opelconazole-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com